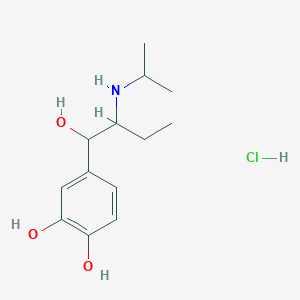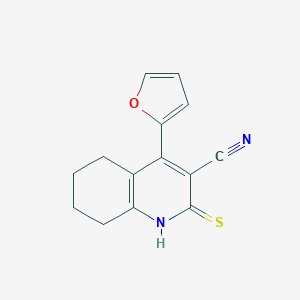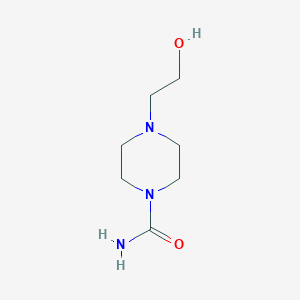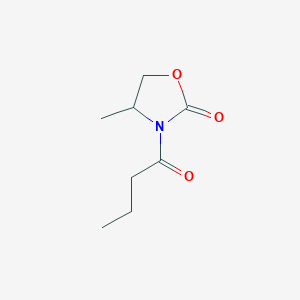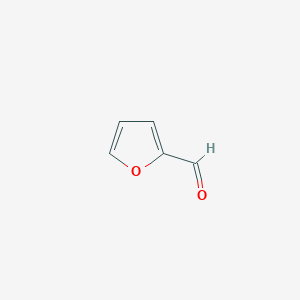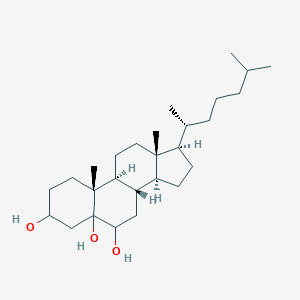
Cholestane-3,5,6-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cholestane-3,5,6-triol is a cholesterol oxidation product that has been studied extensively due to its potential as a biomarker for oxidative stress and as a therapeutic target for various diseases.
Wirkmechanismus
Cholestane-3,5,6-triol exerts its effects through various mechanisms, including the inhibition of NF-κB signaling, the activation of PPARγ, and the inhibition of HMG-CoA reductase. Furthermore, cholestane-3,5,6-triol has been shown to modulate the expression of various genes involved in inflammation, lipid metabolism, and cell proliferation.
Biochemische Und Physiologische Effekte
Cholestane-3,5,6-triol has been shown to have various biochemical and physiological effects, including the inhibition of LDL oxidation, the reduction of atherosclerotic plaque formation, and the inhibition of cancer cell growth. Furthermore, cholestane-3,5,6-triol has been shown to modulate lipid metabolism and glucose homeostasis, making it a potential therapeutic target for metabolic disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using cholestane-3,5,6-triol in lab experiments is its stability, as it can be stored for long periods without degradation. Furthermore, cholestane-3,5,6-triol is relatively easy to synthesize and purify, making it readily available for research purposes. However, one of the limitations of using cholestane-3,5,6-triol in lab experiments is its low solubility in aqueous solutions, which can limit its bioavailability and efficacy.
Zukünftige Richtungen
There are various future directions for research on cholestane-3,5,6-triol, including the development of novel synthetic methods and the identification of new therapeutic targets. Furthermore, the use of cholestane-3,5,6-triol as a biomarker for oxidative stress and metabolic disorders warrants further investigation. Additionally, the potential use of cholestane-3,5,6-triol as an anti-cancer agent and its effects on cancer cell metabolism require further exploration. Overall, cholestane-3,5,6-triol is a promising compound with various potential applications in biomedical research.
Synthesemethoden
Cholestane-3,5,6-triol can be synthesized through various methods, including enzymatic and chemical oxidation of cholesterol. One of the most commonly used methods is the chemical oxidation of cholesterol using a mixture of acetic acid and acetic anhydride. The resulting product is then purified through column chromatography to obtain pure cholestane-3,5,6-triol.
Wissenschaftliche Forschungsanwendungen
Cholestane-3,5,6-triol has been extensively studied in various fields of research, including oxidative stress, cardiovascular diseases, and cancer. It has been shown to be a reliable biomarker for oxidative stress, as its levels increase in response to oxidative stress in vivo and in vitro. Furthermore, cholestane-3,5,6-triol has been shown to have anti-inflammatory and anti-atherogenic effects, making it a potential therapeutic target for cardiovascular diseases. In cancer research, cholestane-3,5,6-triol has been shown to inhibit cancer cell growth and induce apoptosis, suggesting its potential as an anti-cancer agent.
Eigenschaften
CAS-Nummer |
115510-05-9 |
|---|---|
Produktname |
Cholestane-3,5,6-triol |
Molekularformel |
C27H48O3 |
Molekulargewicht |
420.7 g/mol |
IUPAC-Name |
(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,5,6-triol |
InChI |
InChI=1S/C27H48O3/c1-17(2)7-6-8-18(3)21-9-10-22-20-15-24(29)27(30)16-19(28)11-14-26(27,5)23(20)12-13-25(21,22)4/h17-24,28-30H,6-16H2,1-5H3/t18-,19?,20+,21-,22+,23+,24?,25-,26-,27?/m1/s1 |
InChI-Schlüssel |
YMMFNKXZULYSOQ-MHZASZHRSA-N |
Isomerische SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(C4([C@@]3(CCC(C4)O)C)O)O)C |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4(C3(CCC(C4)O)C)O)O)C |
Kanonische SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4(C3(CCC(C4)O)C)O)O)C |
Synonyme |
5alpha-cholestane-3beta,5,6beta-triol cholestane-3 beta,5 alpha,6 beta-triol cholestane-3,5,6-triol cholestane-3,5,6-triol, (3beta)-isomer cholestane-3,5,6-triol, (3beta, 5alpha, 6alpha)-isomer cholestane-3,5,6-triol, (3beta, 5alpha, 6beta)-isomer cholestane-3,5,6-triol, (3beta, 5beta, 6beta)-isomer cholestane-3,5,6-triol, (3beta, 6beta)-isome |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




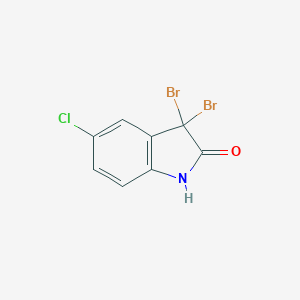
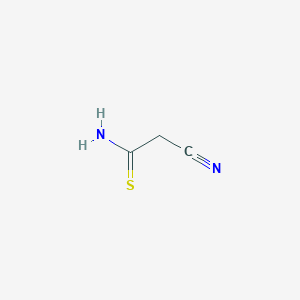
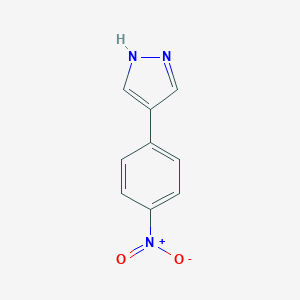
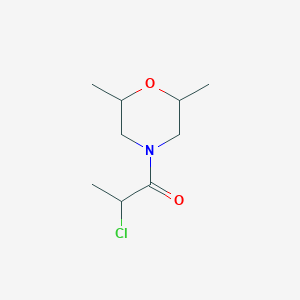
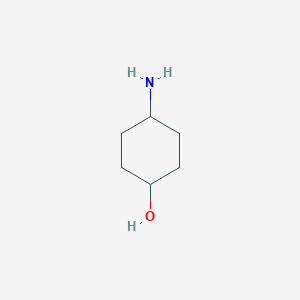
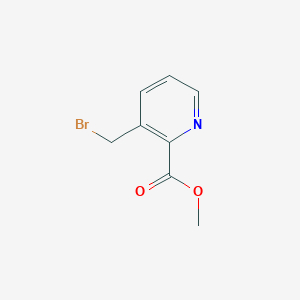
![N,N-Bis[3-(dimethylamino)propyl]-N',N'-dimethylpropane-1,3-diamine](/img/structure/B47346.png)
